Cas no 2229196-20-5 (1,1-difluoro-2-(4-nitrophenyl)propan-2-amine)

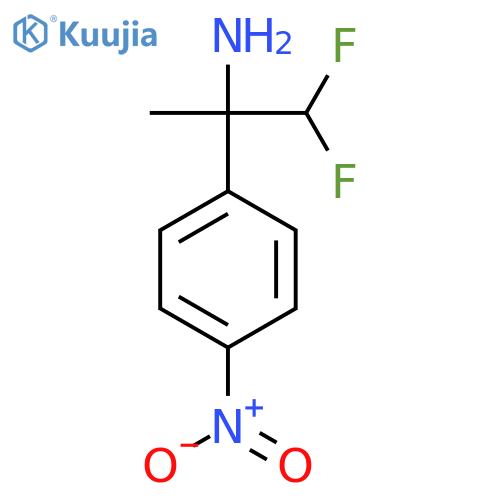

2229196-20-5 structure

商品名:1,1-difluoro-2-(4-nitrophenyl)propan-2-amine

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1-difluoro-2-(4-nitrophenyl)propan-2-amine

- EN300-1945681

- 2229196-20-5

-

- インチ: 1S/C9H10F2N2O2/c1-9(12,8(10)11)6-2-4-7(5-3-6)13(14)15/h2-5,8H,12H2,1H3

- InChIKey: QUBCSOAWTZRLBX-UHFFFAOYSA-N

- ほほえんだ: FC(C(C)(C1C=CC(=CC=1)[N+](=O)[O-])N)F

計算された属性

- せいみつぶんしりょう: 216.07103389g/mol

- どういたいしつりょう: 216.07103389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1945681-2.5g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 2.5g |

$3025.0 | 2023-09-17 | ||

| Enamine | EN300-1945681-5.0g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 5g |

$4475.0 | 2023-05-23 | ||

| Enamine | EN300-1945681-1g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 1g |

$1543.0 | 2023-09-17 | ||

| Enamine | EN300-1945681-10g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 10g |

$6635.0 | 2023-09-17 | ||

| Enamine | EN300-1945681-0.05g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 0.05g |

$1296.0 | 2023-09-17 | ||

| Enamine | EN300-1945681-1.0g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 1g |

$1543.0 | 2023-05-23 | ||

| Enamine | EN300-1945681-0.1g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 0.1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1945681-0.25g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1945681-10.0g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 10g |

$6635.0 | 2023-05-23 | ||

| Enamine | EN300-1945681-0.5g |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |

2229196-20-5 | 0.5g |

$1482.0 | 2023-09-17 |

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

2229196-20-5 (1,1-difluoro-2-(4-nitrophenyl)propan-2-amine) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量